An In-depth Technical Guide to TAMRA Alkyne 6-Isomer: Core Applications and Methodologies
An In-depth Technical Guide to TAMRA Alkyne 6-Isomer: Core Applications and Methodologies
Tetramethylrhodamine (TAMRA) alkyne 6-isomer is a fluorescent probe extensively utilized in biological and biochemical research for the specific labeling of biomolecules.[1][2][3] This guide details its primary applications, experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals.
Core Principles and Applications
TAMRA alkyne 6-isomer is a derivative of the bright, photostable orange-red fluorescent dye, TAMRA.[4][5] The key feature of this molecule is the terminal alkyne group, which enables it to participate in bio-orthogonal "click chemistry" reactions.[1][2][3] Specifically, it is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to covalently bond with molecules that have been tagged with an azide (B81097) group.[1][2][6]
This highly specific and efficient ligation chemistry allows for the precise labeling of a wide array of biomolecules in complex biological samples with minimal background interference.[6][7]
Primary applications include:
-
Fluorescent Labeling of Biomolecules: Covalent attachment to azide-modified proteins, peptides, DNA, and RNA for visualization and tracking.[4]
-
Cellular Imaging: Used in live-cell imaging and cell proliferation assays to visualize cellular components and processes.[4][8]
-
Nucleic Acid Detection: Employed in quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).[3][4]
-
Förster Resonance Energy Transfer (FRET): Acts as an acceptor dye when paired with a suitable donor fluorophore, such as FAM, to study molecular interactions.[2][3][5]
-
Protein Synthesis and Modification Studies: Detection of newly synthesized proteins or post-translationally modified proteins that have been metabolically labeled with an azide-containing amino acid analog.[9][10]
Quantitative Data
The photophysical properties of TAMRA alkyne 6-isomer are critical for designing and optimizing fluorescence-based experiments.
| Property | Value | Source |
| Excitation Maximum (Ex) | ~541-555 nm | [1][5] |
| Emission Maximum (Em) | ~567-580 nm | [1][5] |
| Molar Extinction Coefficient | 84,000 - 95,000 M⁻¹cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield | ~0.1 - 0.5 | [5][11] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [2][6] |
| Molecular Weight | ~467.53 g/mol | [2][6] |
Experimental Protocols
The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate using TAMRA alkyne 6-isomer via a CuAAC reaction. This protocol is synthesized from established methodologies.[9][12][13]
Materials:
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Cell lysate containing azide-modified protein of interest.
-
TAMRA alkyne 6-isomer stock solution (e.g., 1 mM in DMSO).
-
Triazole ligand (e.g., TBTA or THPTA) stock solution (200 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (200 mM in H₂O).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (400 mM in H₂O) or Sodium Ascorbate (freshly prepared, 1.75 mM).[9][14]
-
1x Phosphate-Buffered Saline (PBS), pH 7.8.
-
Microcentrifuge tubes.
Procedure:
-
Prepare the Protein Sample: In a microcentrifuge tube, dilute the protein lysate with 1x PBS to the desired final concentration and volume.
-
Prepare the Click Reaction Cocktail: In a separate tube, prepare the reaction cocktail immediately before use. For a 1 ml final reaction volume, add the components in the following order, vortexing briefly after each addition:[9]
-
To 1 ml of 1x PBS, add:
-
1 µl of 200 mM triazole ligand (final concentration: 200 µM).
-
0.2 µl of 1 mM TAMRA alkyne (final concentration: 0.2 µM).
-
1 µl of 400 mM TCEP solution (final concentration: 400 µM).
-
1 µl of 200 mM CuSO₄ (final concentration: 200 µM).
-
-
Initiate the Reaction: Add the freshly prepared click reaction cocktail to the protein sample.
-
Incubation: Mix the reaction thoroughly by vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins or to improve yield, incubation can be performed overnight at 4°C on a rotator.[9]
-
Stop Reaction & Downstream Processing: The reaction can be stopped by adding a chelating agent like EDTA. The TAMRA-labeled protein is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification via affinity chromatography.
Note: Concentrations and incubation times may need to be optimized depending on the specific protein and experimental setup. Some protocols suggest adding the reagents sequentially directly to the protein lysate.[9]
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of TAMRA alkyne 6-isomer.
Caption: Principle of CuAAC labeling with TAMRA alkyne.
Caption: Workflow for labeling proteins with TAMRA alkyne.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. lifetein.com [lifetein.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. interchim.fr [interchim.fr]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cenmed.com [cenmed.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
